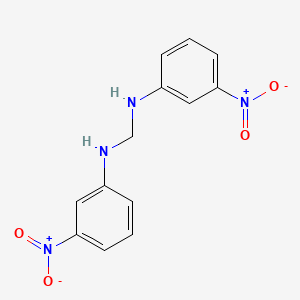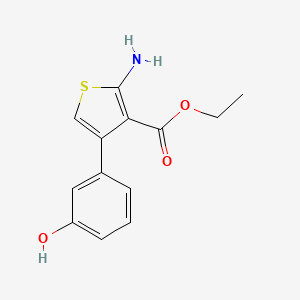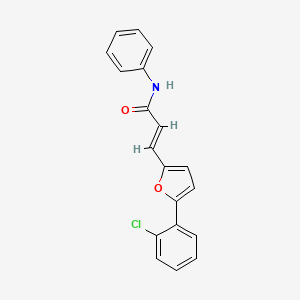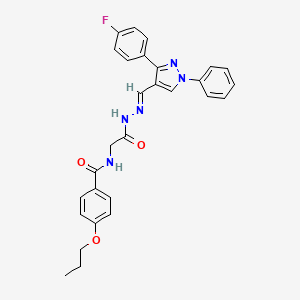![molecular formula C15H14N2O2 B15076133 2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide CAS No. 70203-02-0](/img/structure/B15076133.png)
2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound belonging to the hydrazone class. Hydrazones are known for their versatile biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a hydrazone linkage (C=N-NH) and a hydroxyl group attached to a benzene ring, making it a valuable molecule for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between 2-hydroxybenzohydrazide and acetophenone in ethanol under reflux yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve product yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with various molecular targets. The hydrazone linkage allows it to act as a nucleophile, participating in Mannich reactions, coupling reactions, and halogenations. The hydroxyl group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide
- 2-Hydroxy-N’-[(1E)-1-phenylbutylidene]benzohydrazide
- 4-Hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide
Uniqueness
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific hydrazone linkage and hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antioxidant and antimicrobial properties, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
70203-02-0 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-15(19)13-9-5-6-10-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-11+ |
InChI-Schlüssel |
WFXWQJZQAHFAQN-LFIBNONCSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
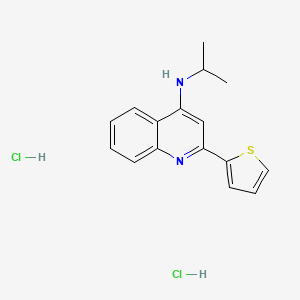
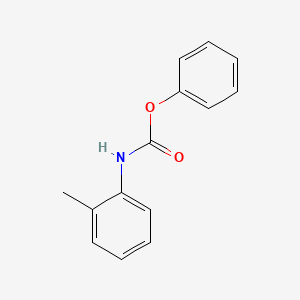
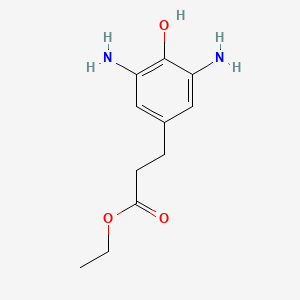
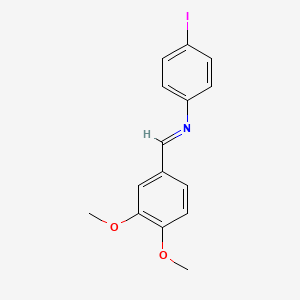

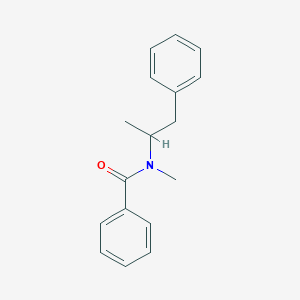
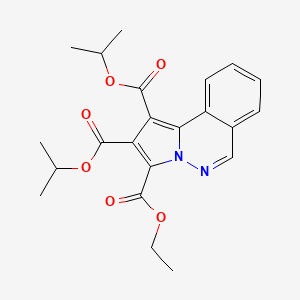
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
